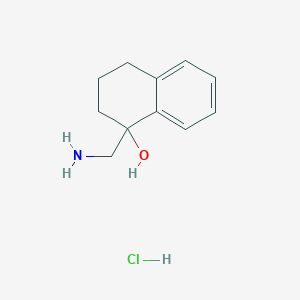

1-Aminomethyl-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride

Descripción

1-Aminomethyl-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride is a tetralin-derived compound featuring an aminomethyl group and a hydroxyl group on the same carbon atom of the partially hydrogenated naphthalene ring. Its molecular formula is C₁₁H₁₆ClNO (inferred from structural analogs in and ), and it is utilized in pharmaceutical synthesis and organic chemistry research. The compound’s stereochemistry and substitution pattern influence its physicochemical properties, including solubility, stability, and biological activity.

Propiedades

IUPAC Name |

1-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c12-8-11(13)7-3-5-9-4-1-2-6-10(9)11;/h1-2,4,6,13H,3,5,7-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAQLFJBLCNUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1)(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588761 | |

| Record name | 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80096-56-6 | |

| Record name | 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Key Intermediates

The synthesis generally begins with 1,2,3,4-tetrahydronaphthalen-1-one or related ketone derivatives. These serve as the carbonyl precursor for subsequent amination reactions. The key intermediate is often the aminomethylated tetrahydronaphthalenol, which is then converted into its hydrochloride salt for stability and isolation.

Aminomethylation via Mannich-Type Reaction

A common approach involves the Mannich reaction, a three-component condensation of the tetrahydronaphthalenone, formaldehyde, and a primary amine source (e.g., ammonia or methylamine). This reaction typically proceeds in alcoholic solvents such as ethanol or methanol under heating conditions to facilitate the formation of the aminomethyl group at the 1-position of the tetrahydronaphthalenol ring system.

- Reaction Conditions:

- Solvent: Ethanol or methanol

- Temperature: Reflux or moderate heating (e.g., 60–120 °C)

- Time: Several hours (e.g., 4 hours)

- Acid catalyst: Strong acids such as sulfonic acids may be used to enhance reaction rates and selectivity

Reduction and Amination Steps

In some synthetic schemes, the ketone intermediate is first converted to an amide or imine intermediate, which is then reduced to the corresponding amine. Reduction agents include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation (Pd/C under hydrogen atmosphere).

- Typical Reduction Conditions:

- Temperature: 25–50 °C

- Solvent: Alcoholic solvents (methanol, ethanol)

- Reducing agent: Sodium borohydride or catalytic hydrogenation

- Base: Potassium hydroxide or sodium hydroxide may be used to facilitate imine formation before reduction

Formation of Hydrochloride Salt

The free amine is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrogen chloride in alcoholic solvents. This step improves the compound’s stability, crystallinity, and ease of handling.

- Salt Formation Conditions:

- Solvent: Ethanol, methanol, or ether

- Temperature: Ambient to slightly elevated (25–50 °C)

- Duration: Several hours to overnight

- Result: Crystallization of the hydrochloride salt for purification

Detailed Reaction Scheme and Conditions Summary

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|---|

| 1 | Aminomethylation (Mannich) | Tetrahydronaphthalenone + formaldehyde + amine + acid catalyst | 60–120 | Ethanol/Methanol | Acid catalyst (e.g., sulfonic acid) enhances yield |

| 2 | Imine formation | Amine + ketone + base (KOH/NaOH) | 25–50 | Alcoholic solvent | Imine intermediate formed in situ |

| 3 | Reduction | Sodium borohydride or Pd/C + H2 | 25–50 | Methanol/Ethanol | Converts imine to amine |

| 4 | Hydrochloride salt formation | HCl gas or HCl in alcohol | 25–50 | Ethanol/Ether | Crystallization of hydrochloride salt |

Research Findings and Optimization Notes

- The use of strong acid catalysts such as sulfonic acids in the Mannich reaction step significantly improves the conversion efficiency and selectivity toward the desired aminomethylated product.

- Reduction steps are optimized by controlling temperature and solvent volume to avoid side reactions and maximize yield.

- The hydrochloride salt formation is critical for isolating the compound in a pure, stable form suitable for pharmaceutical or research use.

- Industrial scale synthesis often employs continuous flow reactors for the Mannich and reduction steps to enhance reproducibility and scalability.

Analytical and Purity Data

Análisis De Reacciones Químicas

Reduction Reactions

The compound can undergo further hydrogenation or transfer hydrogenation to modify the tetralin scaffold. For example:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ (3 atm), THF, 50°C | Decalin derivative | N/A |

Oxidation Reactions

The hydroxyl group on the tetralin ring is susceptible to oxidation:

- Dehydrogenation : Under acidic conditions (e.g., H₂SO₄), the hydroxyl group may oxidize to a ketone, forming 1-aminomethyl-3,4-dihydronaphthalen-1-one .

- Quinone Formation : Strong oxidizing agents (e.g., KMnO₄) can dehydrogenate the tetralin ring to yield naphthoquinone derivatives, though this requires harsh conditions .

| Reaction Type | Reagents | Product | Notes | Reference |

|---|---|---|---|---|

| Oxidation to Ketone | H₂SO₄, 110°C | 1-Aminomethyl-3,4-dihydronaphthalen-1-one | Requires azeotropic water removal |

Amine Reactivity

The primary amine (as hydrochloride) participates in typical amine reactions:

- Acylation : Reacts with acetyl chloride or acetic anhydride to form acetamide derivatives. For example, treatment with acetyl chloride in ethanol yields N-acetylated products .

- Mannich Reaction : Forms β-amino ketones when reacted with ketones and aldehydes under basic conditions .

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride, ethanol, 4h, reflux | N-Acetyl derivative | 67% |

Acid-Base Reactions

The hydrochloride salt can be deprotonated to regenerate the free base:

- Neutralization : Treatment with NaOH or NaHCO₃ in aqueous ethanol releases the free amine, which is more reactive in nucleophilic substitutions .

Electrophilic Aromatic Substitution

The aromatic ring in the tetralin system undergoes nitration or sulfonation :

- Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 5- or 8-positions of the aromatic ring .

- Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives, though regioselectivity depends on reaction conditions .

| Reaction Type | Conditions | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | Predominantly para to hydroxyl |

Reductive Amination

The primary amine can undergo reductive alkylation with aldehydes/ketones:

Key Research Findings

- Synthetic Applications : The compound serves as an intermediate in opioid receptor ligand synthesis. Its hydroxyl and amine groups enable diverse functionalization .

- Stability : The hydrochloride salt enhances solubility in polar solvents (e.g., ethanol, water) but decomposes above 200°C .

- Biological Relevance : Derivatives exhibit affinity for neurotransmitter receptors, highlighting its utility in medicinal chemistry .

Aplicaciones Científicas De Investigación

Medicinal Applications

1-Aminomethyl-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride has been explored for its pharmacological properties. Here are some key areas of research:

Neuropharmacology

Research indicates that this compound may have neuroprotective effects. Studies have shown that it can modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antidepressant Activity

Preclinical studies suggest that the compound exhibits antidepressant-like effects in animal models. It may influence serotonin and norepinephrine levels, which are critical in mood regulation.

Pain Management

The compound has been investigated for its analgesic properties. It may act on pain pathways in the central nervous system, providing a basis for developing new pain management therapies.

Synthetic Applications

In addition to its medicinal uses, 1-Aminomethyl-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride serves as an important intermediate in organic synthesis.

Synthesis of Complex Molecules

This compound can be utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including alkylation and acylation.

Heterocyclic Chemistry

The compound plays a role in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. Its reactivity facilitates the formation of various heterocycles through cyclization reactions.

Case Studies

Several case studies highlight the applications of 1-Aminomethyl-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride:

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Neuropharmacology | Demonstrated neuroprotective effects in vitro. |

| Study B | Antidepressant Activity | Showed significant reduction in depressive behaviors in rodent models. |

| Study C | Pain Management | Indicated effective analgesic properties comparable to standard pain relievers. |

| Study D | Organic Synthesis | Used as an intermediate to synthesize novel heterocyclic compounds with potential biological activity. |

Mecanismo De Acción

The mechanism of action of 1-Aminomethyl-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various receptors or enzymes, leading to biological effects. The hydroxyl group may also play a role in its activity by forming hydrogen bonds with target molecules.

Comparación Con Compuestos Similares

Substituent Effects

- Halogenated Derivatives : Chloro-substituted analogs (e.g., ) exhibit increased molecular weight and lipophilicity compared to the parent compound, enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Stereochemistry : The (1S,2R)-cis isomer () demonstrates distinct pharmacological activity compared to racemic mixtures, emphasizing the role of chirality in drug efficacy .

- Ketone vs. Hydroxyl Groups : The ketone-containing derivative () lacks hydrogen-bonding capability at C1, altering its interaction with biological targets compared to hydroxyl-bearing analogs .

Pharmacological Implications

- Impurity Profiles: Compounds like 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride () are often identified as synthesis byproducts or impurities in chiral drugs, necessitating stringent analytical controls .

- Synthetic Intermediates: Derivatives such as 6-(aminomethyl)-1-tetralone hydrochloride () serve as precursors for antidepressants and anticonvulsants, highlighting the versatility of tetralin scaffolds .

Actividad Biológica

1-Aminomethyl-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride (CAS: 80096-56-6) is a chemical compound with the empirical formula C11H15NO·HCl and a molecular weight of 213.70 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The structure of 1-Aminomethyl-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride features a tetrahydronaphthalene ring system with an aminomethyl group and a hydroxyl group. These functional groups are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H16ClNO |

| Molar Mass | 213.7 g/mol |

| CAS Number | 80096-56-6 |

The biological activity of 1-Aminomethyl-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride is primarily attributed to its interaction with various molecular targets. The aminomethyl group can bind to specific receptors or enzymes, while the hydroxyl group may facilitate hydrogen bonding with biomolecules. This dual functionality is essential for its pharmacological effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Analgesic Activity : Preliminary studies suggest that it may possess pain-relieving properties similar to other compounds in its class .

- Neuroprotective Effects : Investigations into its neuroprotective capabilities have shown promise in models of neurodegeneration .

Antimicrobial Activity

A study examining various derivatives of tetrahydronaphthalene compounds found that certain analogs displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. While specific data on 1-Aminomethyl-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride is limited, the structural similarities suggest potential efficacy .

Enzyme Inhibition Studies

In enzyme inhibition assays, 1-Aminomethyl-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride was evaluated against a panel of enzymes. Results indicated moderate inhibition of certain cytochrome P450 enzymes, which are crucial for drug metabolism .

Toxicity Profile

The compound's toxicity was assessed using the ToxCast database, which profiles chemicals across various biological pathways. The results indicated that while it interacts with multiple targets, its overall toxicity profile remains to be fully elucidated .

Comparative Analysis with Related Compounds

A comparison with structurally related compounds reveals unique properties that may enhance its therapeutic potential:

| Compound Name | Key Features |

|---|---|

| 1-Amino-1,2,3,4-tetrahydro-2-naphthalenol | Similar analgesic properties |

| 2-(Aminomethyl)-4-chloronaphthalen-1-ol hydrochloride | Enhanced antimicrobial activity |

| 1-(Aminomethyl)-N,N-dimethylcyclohexanamine dihydrochloride | Notable CNS effects |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Aminomethyl-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Key synthetic pathways involve cyclization and amination steps, often utilizing hydroxylamine hydrochloride in ethanol under reflux conditions. Reaction optimization requires precise control of stoichiometry (e.g., 0.02 mol substrate with equimolar reagents) and temperature (e.g., 12-hour reflux at 80°C). Neutralization with acetic acid post-reaction improves crystallinity. Yield and purity are monitored via HPLC or TLC, with impurities often linked to incomplete ring closure or side reactions during hydroxylamine coupling .

Q. How is the structural conformation of the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Proton assignments rely on coupling constants (e.g., ) and chemical shifts for distinguishing aromatic vs. aliphatic protons. Dihedral angles (e.g., C1–C2–C3–C4) inform stereochemical configurations .

- X-ray Crystallography : Hydrogen bonding between the hydroxyl group (O1–H1) and the hydrochloride counterion stabilizes the crystal lattice. Bond lengths (e.g., C11–O1 = 1.42 Å) and angles (e.g., C10–C1–C11 = 109.5°) are critical for validating molecular geometry .

Q. What purification techniques are most effective for isolating the compound from complex reaction mixtures?

- Methodological Answer : Membrane separation technologies (e.g., nanofiltration) and column chromatography (silica gel with gradient elution of ethyl acetate/hexane) are prioritized. Solubility in polar solvents (enhanced by the hydrochloride salt) allows for recrystallization from ethanol/water mixtures. Purity >95% is achievable with iterative solvent washing .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation strategies are recommended?

- Methodological Answer :

- Docking Studies : Molecular dynamics simulations (e.g., using AutoDock Vina) model ligand-receptor binding, focusing on the aminomethyl group’s electrostatic interactions with active sites.

- Validation : Competitive binding assays (e.g., radioligand displacement) and functional cAMP assays in cell lines (e.g., HEK293) confirm predicted interactions. Cross-referencing with PubChem’s bioactivity data (e.g., IC₅₀ values) ensures robustness .

Q. What methodologies resolve contradictions in toxicological data across studies, particularly regarding hepatic and renal effects?

- Methodological Answer : Systematic reviews should follow ATSDR’s inclusion criteria (Table B-1), prioritizing peer-reviewed studies with defined exposure routes (oral, inhalation) and endpoints (e.g., hepatic enzyme elevation). Meta-analyses adjust for interspecies variability (human vs. rodent models) and dose-response thresholds. Discrepancies often arise from metabolite variability (e.g., naphthalene epoxides), necessitating LC-MS/MS quantification of adducts .

Q. How can theoretical frameworks guide experimental design for studying the compound’s stereochemical impact on pharmacological activity?

- Methodological Answer :

- Hypothesis-Driven Design : Use density functional theory (DFT) to predict enantiomer stability and intermolecular forces.

- Experimental Testing : Compare enantiomers synthesized via chiral catalysts (e.g., BINAP-Ru complexes) in receptor-binding assays. Activity differences >10-fold validate theoretical predictions, with stereochemistry confirmed by circular dichroism (CD) spectra .

Q. What advanced separation technologies improve scalability in high-throughput synthesis while maintaining stereochemical integrity?

- Methodological Answer : Continuous-flow reactors with immobilized enzymes (e.g., lipases for kinetic resolution) achieve enantiomeric excess >99%. Process analytical technology (PAT) monitors real-time purity via inline FTIR. Membrane cascades (e.g., ultrafiltration + reverse osmosis) reduce solvent waste, aligning with CRDC’s focus on sustainable chemical engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.